molecular formula C13H11NO4 B6386497 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% CAS No. 1261904-34-0

5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95%

Cat. No. B6386497
CAS RN: 1261904-34-0
M. Wt: 245.23 g/mol
InChI Key: FZVLTPMKPRYXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Hydroxyphenyl)-2-methoxynicotinic acid (5-HPMNA) is a naturally-occurring phenolic compound found in plants, including coffee, tea, and some fruits. It has a wide range of applications in scientific research, including as an antioxidant, anti-inflammatory, and anti-tumor agent. It has been studied for its potential therapeutic effects, including its ability to modulate the immune system and reduce the risk of certain cancers.

Scientific Research Applications

5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% has been studied for its potential therapeutic effects, including its ability to modulate the immune system and reduce the risk of certain cancers. In vitro studies have shown that 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% has antioxidant, anti-inflammatory, and anti-tumor properties, and may be useful in treating a variety of conditions, including diabetes, obesity, and cardiovascular disease. It has also been studied for its potential to protect against oxidative damage caused by environmental pollutants.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species and preventing lipid peroxidation. It has also been suggested that 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% may modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates, as well as modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects
5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% can inhibit the formation of advanced glycation end products, which are associated with the development of diabetes and other chronic diseases. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of lipids and carbohydrates, as well as modulate the expression of certain genes involved in inflammation and cancer. In addition, 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% has been shown to possess anti-inflammatory and anti-tumor properties, and may be useful in treating a variety of conditions, including diabetes, obesity, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% has several advantages for lab experiments. It is a naturally-occurring compound, making it relatively easy to obtain and use in experiments. It is also relatively stable and resistant to degradation, making it suitable for use in long-term experiments. However, it is important to note that 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% is a relatively new compound, and its effects are not yet fully understood. Therefore, it is important to use caution when using 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% in experiments and to be aware of potential side effects.

Future Directions

There are several potential future directions for the use of 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% in scientific research. Further studies are needed to determine the exact mechanism of action of 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% and to identify potential therapeutic applications. In addition, further studies are needed to determine the optimal dosage and delivery method for 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% in order to maximize its therapeutic effects. Finally, further studies are needed to identify the potential side effects of 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% and to monitor for any adverse reactions.

Synthesis Methods

5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95% can be synthesized through a variety of methods, including a two-step process involving oxidation and hydrolysis. In the first step, a 3-hydroxyphenyl group is oxidized to form a 3-hydroxyphenyl-2-methoxyacetate ester. The second step involves hydrolysis of the ester to form 5-(3-Hydroxyphenyl)-2-methoxynicotinic acid, 95%. Other methods of synthesis include the reaction of 3-hydroxyphenyl-2-methoxyacetaldehyde with an aqueous solution of sodium hydroxide, and the reaction of 3-hydroxyphenyl-2-methoxynicotinic acid with ethyl chloroformate.

properties

IUPAC Name

5-(3-hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-12-11(13(16)17)6-9(7-14-12)8-3-2-4-10(15)5-8/h2-7,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVLTPMKPRYXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC(=CC=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686962
Record name 5-(3-Hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-34-0
Record name 5-(3-Hydroxyphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.